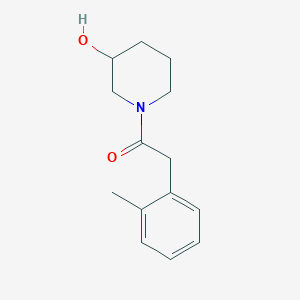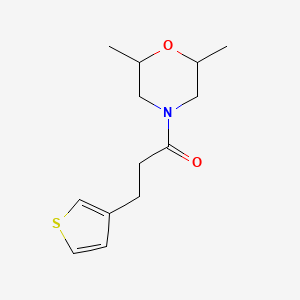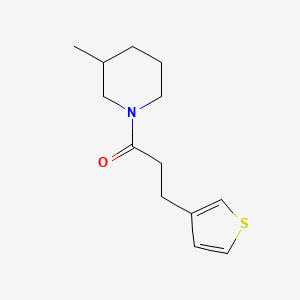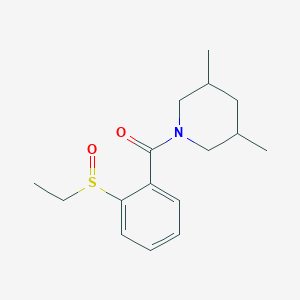
2-Cyclopent-2-en-1-yl-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopent-2-en-1-yl-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mechanism of Action
The mechanism of action of 2-Cyclopent-2-en-1-yl-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone is not fully understood. However, studies have shown that this compound can inhibit the activity of various enzymes and receptors, including tyrosine kinases, cyclooxygenases, and serotonin receptors, which are involved in the regulation of various physiological processes.
Biochemical and Physiological Effects:
2-Cyclopent-2-en-1-yl-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-depressant effects. This compound has also been shown to have neuroprotective effects and can improve cognitive function.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-Cyclopent-2-en-1-yl-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one of the limitations of this compound is its low solubility in water, which can make it challenging to use in certain experiments.
Future Directions
There are several future directions for the study of 2-Cyclopent-2-en-1-yl-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone. One of the main areas of research is the development of more efficient and cost-effective synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in the treatment of various diseases. Finally, there is a need for more studies to evaluate the safety and toxicity of this compound in vivo.
Synthesis Methods
The synthesis of 2-Cyclopent-2-en-1-yl-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone involves the reaction of cyclopentadiene with maleic anhydride to form the Diels-Alder adduct, which is then reacted with 4-pyridin-2-ylpiperazine and acetic anhydride to obtain the final product. This method has been optimized to produce high yields of the compound with high purity.
Scientific Research Applications
2-Cyclopent-2-en-1-yl-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone has been extensively studied for its potential use in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, this compound has shown promising results as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders.
properties
IUPAC Name |
2-cyclopent-2-en-1-yl-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c20-16(13-14-5-1-2-6-14)19-11-9-18(10-12-19)15-7-3-4-8-17-15/h1,3-5,7-8,14H,2,6,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWZAQUDYVOTKAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C=C1)CC(=O)N2CCN(CC2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopent-2-en-1-yl-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[3-(Methoxymethyl)phenyl]-(2-methyl-2,3-dihydroindol-1-yl)methanone](/img/structure/B7515134.png)
![Methyl 4-[2-(cyclopropylamino)-2-oxo-1-phenylethoxy]-3-methoxybenzoate](/img/structure/B7515138.png)

![2-Cyclopent-2-en-1-yl-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethanone](/img/structure/B7515155.png)



